
(7-Chloro-3,4-dihydronaphthalen-2-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-Chloro-3,4-dihydronaphthalen-2-yl)boronic acid is an organoboron compound with the molecular formula C10H10BClO2. It is a boronic acid derivative that features a chloro-substituted dihydronaphthalene ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloro-3,4-dihydronaphthalen-2-yl)boronic acid typically involves the borylation of the corresponding chloro-dihydronaphthalene precursor. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
(7-Chloro-3,4-dihydronaphthalen-2-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using acidic conditions or transition metal catalysts.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Protodeboronation: Reagents such as hydrochloric acid (HCl) or transition metal catalysts like palladium on carbon (Pd/C) are used.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl or diaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
Protodeboronation: The major product is the corresponding chloro-dihydronaphthalene, with the boronic acid group replaced by a hydrogen atom.
科学研究应用
(7-Chloro-3,4-dihydronaphthalen-2-yl)boronic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Medicinal Chemistry: The compound is explored for its potential in drug discovery and development, especially in the synthesis of biologically active molecules.
Materials Science: It is used in the development of new materials with specific electronic, optical, or mechanical properties.
作用机制
The primary mechanism of action for (7-Chloro-3,4-dihydronaphthalen-2-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4-Chlorophenylboronic Acid: Another chloro-substituted boronic acid with similar reactivity.
2-Naphthylboronic Acid: A naphthalene-based boronic acid used in organic synthesis.
Uniqueness
(7-Chloro-3,4-dihydronaphthalen-2-yl)boronic acid is unique due to its specific substitution pattern on the dihydronaphthalene ring, which can impart distinct electronic and steric properties to the molecules it helps synthesize. This uniqueness can be leveraged to create compounds with specific desired properties in medicinal chemistry and materials science .
属性
分子式 |
C10H10BClO2 |
|---|---|
分子量 |
208.45 g/mol |
IUPAC 名称 |
(7-chloro-3,4-dihydronaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C10H10BClO2/c12-10-4-2-7-1-3-9(11(13)14)5-8(7)6-10/h2,4-6,13-14H,1,3H2 |
InChI 键 |
PQLQHLYTDHTKMA-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC2=C(CC1)C=CC(=C2)Cl)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Propanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B13986475.png)
![4-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile](/img/structure/B13986478.png)
![4-[(4-Chlorophenyl)sulfonylmethylsulfonyl]morpholine](/img/structure/B13986480.png)
![2-[(Dimethylamino)methylene]-3-oxo-4-(phenylmethoxy)butanoic acid methyl ester](/img/structure/B13986488.png)
![9-[(2-Bromophenyl)methylidene]fluorene](/img/structure/B13986495.png)
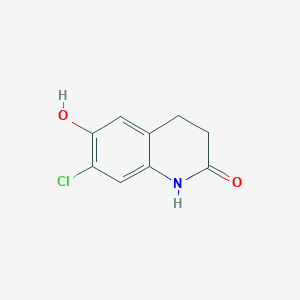
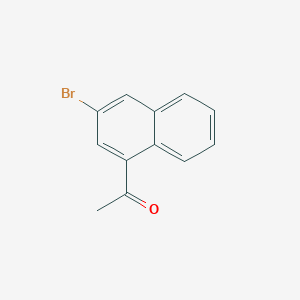
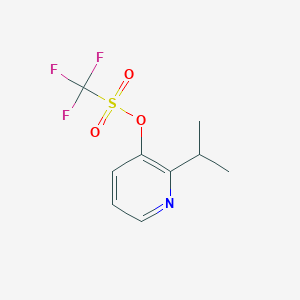
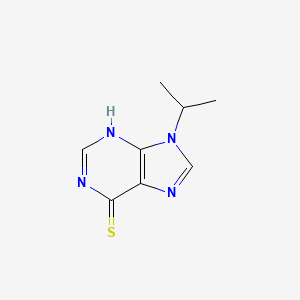

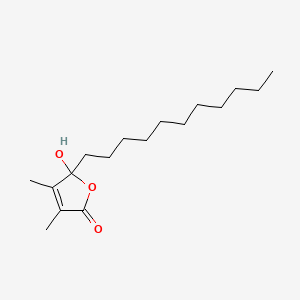
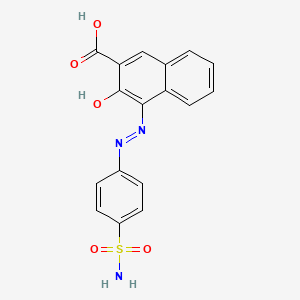
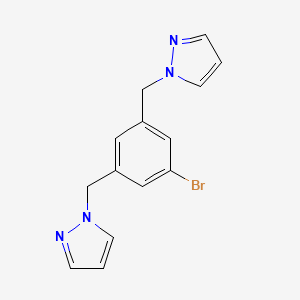
![6-Chloro-2-methylimidazo[1,2-B]pyridazine-8-carboxylic acid](/img/structure/B13986577.png)
